molecular formula C18H15FN4O3S B2377169 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide CAS No. 1235014-02-4

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide

Cat. No.: B2377169
CAS No.: 1235014-02-4
M. Wt: 386.4
InChI Key: WKIRUWTZJFNLKT-UHFFFAOYSA-N
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Description

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound featuring a distinctive imidazole backbone. This molecule, recognized for its diverse reactivity, holds significance in fields spanning chemistry, biology, and medicine, attributed to its unique structural attributes and chemical behaviors.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials and Initial Setup: The synthesis typically begins with the preparation of 1-(4-fluorophenyl)-1H-imidazole and 5-(3-nitrophenyl)-1H-imidazole.

  • Formation of the Key Intermediate: These intermediates are reacted with thioacetic acid under controlled conditions to form an acetylthio intermediate.

  • Final Assembly and Methylation: The intermediate undergoes a nucleophilic substitution with methylamine, producing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide.

Industrial Production Methods

For industrial-scale production, the process involves high-yield synthesis techniques, often employing:

  • Continuous flow reactors: for efficient and consistent product output.

  • Optimized catalytic systems: to enhance reaction rates and selectivity.

  • Purification techniques: like crystallization and column chromatography to ensure compound purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

  • Substitution Reactions: The fluorine atom on the phenyl ring is a potential site for nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide for oxidation reactions.

  • Reducing agents: Lithium aluminium hydride, hydrazine for reduction.

  • Substitution Reagents: Sodium hydroxide, potassium carbonate for nucleophilic substitution.

Major Products Formed

  • Amino derivatives: Through reduction of the nitro group.

  • Substituted derivatives: With varying nucleophiles replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

Chemistry

The compound is used as a precursor for various synthetic pathways, enabling the creation of more complex molecules for material science and catalysis research.

Biology

Its structural components are explored for potential biochemical interactions, particularly involving enzyme modulation and receptor binding studies.

Medicine

Research indicates potential therapeutic applications in anti-inflammatory, antimicrobial, and anticancer therapies due to its unique chemical structure.

Industry

Applied in the development of specialty chemicals, including advanced polymers and coatings, due to its robust imidazole framework.

Mechanism of Action

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-methylacetamide exerts effects primarily through its interaction with cellular receptors and enzymes.

  • Molecular Targets: Specific receptors like G-protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

  • Pathways Involved: Signal transduction pathways and enzyme inhibition, altering cellular responses and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-2-methylimidazole: Shares a similar fluorophenyl group but lacks the nitrophenyl moiety.

  • 2-(5-(3-nitrophenyl)-1H-imidazol-2-ylthio)acetamide: Similar structure but without the methylamine group.

  • N-methyl-1-(4-fluorophenyl)-2-imidazolyl acetamide: Differentiated by the position and presence of substituents on the imidazole ring.

Uniqueness

  • Distinctive Reactivity: The unique combination of fluorophenyl, nitrophenyl, and imidazole groups imparts diverse chemical reactivities.

  • Versatile Applications: Its structure allows for multifunctional uses across various fields, unlike many simpler analogs.

This compound's intricate structure and wide-ranging applications highlight its significance in modern scientific research, with potential advancements continually emerging across multiple disciplines.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O3S/c1-20-17(24)11-27-18-21-10-16(12-3-2-4-15(9-12)23(25)26)22(18)14-7-5-13(19)6-8-14/h2-10H,11H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIRUWTZJFNLKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC(=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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